molecular formula C14H18BrNO2 B13243014 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13243014
M. Wt: 312.20 g/mol
InChI Key: FDHYMAMSXIHLEP-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with an amino group and a bromophenyl group

Preparation Methods

The synthesis of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the 2-bromo-1-phenylethylamine intermediate.

    Cyclopentane Ring Formation: The intermediate is then reacted with cyclopentanone in the presence of a catalyst to form the cyclopentane ring.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide for azide substitution or sodium thiolate for thiol substitution.

Major products formed from these reactions include nitro derivatives, phenyl derivatives, and substituted cyclopentane carboxylic acids.

Scientific Research Applications

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid include:

    1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

1-[2-amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18BrNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)

InChI Key

FDHYMAMSXIHLEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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